4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde

Description

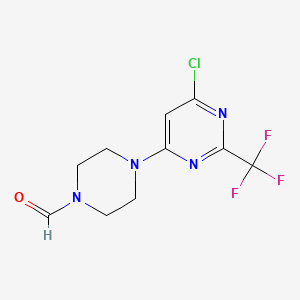

This compound features a pyrimidine core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 6 and 2, respectively. A piperazine ring is attached at position 4 of the pyrimidine, with a carbaldehyde (-CHO) functionalizing the terminal nitrogen of the piperazine. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbaldehyde offers a reactive site for further derivatization, making this scaffold valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula |

C10H10ClF3N4O |

|---|---|

Molecular Weight |

294.66 g/mol |

IUPAC Name |

4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C10H10ClF3N4O/c11-7-5-8(16-9(15-7)10(12,13)14)18-3-1-17(6-19)2-4-18/h5-6H,1-4H2 |

InChI Key |

ZXSSPPPMFGHSOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC(=NC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)pyrimidine.

Reaction with Piperazine: The starting material is reacted with piperazine under controlled conditions to form the intermediate compound.

Formylation: The intermediate compound is then subjected to formylation to introduce the carbaldehyde group, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carbaldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyrimidine ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

a. Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate ()

- Structural Difference : Replaces the carbaldehyde with a benzyl carboxylate (-COOCH₂C₆H₅).

- The benzyl moiety may enhance lipophilicity but could affect bioavailability due to steric bulk .

b. tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate ()

- Structural Differences :

- Pyrimidine substituent: Methylthio (-SMe) replaces trifluoromethyl (-CF₃).

- Piperazine substituent: tert-Butyl carboxylate (-COOtBu) instead of carbaldehyde.

- The tert-butyl ester provides steric protection but eliminates the aldehyde’s reactivity .

c. 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde ()

- Structural Difference : Pyrimidine replaced by a phenyl ring substituted with -NH₂ and -CF₃.

- Implications: The phenyl ring lacks the nitrogen-rich pyrimidine’s hydrogen-bonding capacity, which may reduce binding affinity in biological targets.

Functional Group Variations on the Piperazine Ring

a. [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives ()

- Structural Difference : A fluorobenzyl group and ketone (-CO-) replace the pyrimidine-carbaldehyde system.

- Implications :

a. ML267 ()

- Structure : 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide.

- Comparison : Replaces pyrimidine with pyridine and substitutes carbaldehyde with a carbothioamide (-CSNH₂).

- Implications : The thioamide group enhances hydrogen-bonding capacity, contributing to its potency as a bacterial phosphopantetheinyl transferase inhibitor .

b. EP 4 374 877 A2 Derivatives ()

- Structure : Diazaspirodecenyl-carbamoyl derivatives with trifluoromethylpyrimidine moieties.

- Comparison : Incorporates the pyrimidine-piperazine fragment into a larger macrocyclic structure.

- Implications : Demonstrates the scaffold’s versatility in designing enzyme inhibitors with improved target engagement .

Biological Activity

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde, with the CAS number 1023813-57-1, is a compound of interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a piperazine ring suggests significant pharmacological properties, particularly in drug development.

- Molecular Formula : C10H10ClF3N4O

- Molecular Weight : 294.66 g/mol

- Structure : The compound consists of a piperazine core attached to a pyrimidine ring substituted with a chloro and trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interactions with biological targets.

Anticancer Activity

Research has indicated that compounds containing pyrimidine and piperazine moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown:

- Inhibition of Cell Proliferation : Studies report IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cell lines, indicating strong inhibitory effects on cancer cell growth .

- Selectivity : These compounds often demonstrate selective toxicity towards cancer cells over normal cells, providing a therapeutic window that can be exploited in treatment strategies .

The mechanism by which this compound exerts its effects may involve:

- Targeting Enzymatic Pathways : It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

- Inducing Apoptosis : Evidence suggests that such compounds can induce apoptosis in cancer cells by activating caspase pathways, which are pivotal in programmed cell death .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (μM) | Target Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 | High |

| Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate | 0.087 | MCF-7 | Moderate |

| 5-Fluorouracil (control) | 11.73 | MDA-MB-231 | Low |

Case Studies

Several studies have documented the efficacy of pyrimidine-based compounds in clinical settings:

- Study on TNBC Treatment : A study involving the administration of a derivative similar to the compound showed significant inhibition of lung metastasis in TNBC models, outperforming known treatments like TAE226 .

- Mechanistic Studies : Research highlighted that the compound inhibited EGFR phosphorylation, leading to cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.